Noratropine Hydrochloride
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Overview
Description
Noratropine Hydrochloride is a chemical compound derived from the tropane alkaloid family. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those used in respiratory and neurological treatments. The compound is characterized by its molecular formula C16H21NO3·HCl and a molecular weight of 311.80 g/mol .
Mechanism of Action
Target of Action
Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .
Mode of Action
This compound acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .
Biochemical Pathways
The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, this compound inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .
Pharmacokinetics
This compound is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of this compound is destroyed by enzymatic hydrolysis, especially in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with this compound increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .
Biochemical Analysis
Biochemical Properties
Noratropine Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is produced through the N-demethylation of Atropine . This process involves the formation of an iminium intermediate, which is converted by water as the nucleophile .
Cellular Effects
As a metabolite of Atropine, it may share some of Atropine’s effects, such as acting as an anticholinergic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its production from Atropine through an electrochemical N-demethylation process . This process proceeds by the formation of an iminium intermediate, which is converted by water .
Temporal Effects in Laboratory Settings
It is synthesized in high yield and purity using a convenient liquid–liquid extraction method without any need for chromatographic purification .
Metabolic Pathways
This compound is involved in the metabolic pathway of Atropine, where it is produced through N-demethylation
Preparation Methods
Synthetic Routes and Reaction Conditions: Noratropine Hydrochloride can be synthesized through the electrochemical N-demethylation of atropine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds efficiently, avoiding hazardous oxidizing agents and toxic solvents .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidative N-demethylation of atropine using potassium permanganate in an aqueous solution. This method is preferred for its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: Noratropine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of atropine to noratropine.
Reduction: Not commonly involved in its synthesis.
Substitution: Involves the replacement of the N-methyl group with a hydrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate.
Solvents: Ethanol, methanol, water.
Electrochemical Conditions: Porous glassy carbon electrode, room temperature.
Major Products:
Noratropine: The primary product formed from the N-demethylation of atropine.
Ipratropium Bromide: A bronchodilator synthesized from noratropine.
Scientific Research Applications
Noratropine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various tropane alkaloids.
Biology: Studied for its role in the metabolic pathways of tropane alkaloids.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Atropine: A parent compound from which noratropine is derived.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of atropine with similar pharmacological effects.
Uniqueness: Noratropine Hydrochloride is unique due to its specific role as an intermediate in the synthesis of ipratropium bromide, a widely used bronchodilator. Its efficient synthesis through electrochemical N-demethylation also sets it apart from other tropane alkaloids .
Properties
CAS No. |
75559-01-2 |
---|---|
Molecular Formula |
C₁₆H₂₂ClNO₃ |
Molecular Weight |
311.8 |
Synonyms |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
Origin of Product |
United States |
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